Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester
Description
Molecular Geometry and Conformational Isomerism
The compound’s core structure consists of a glycine residue substituted at both nitrogen atoms with 2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl groups. Each piperidinyl ring adopts a chair conformation , as evidenced by X-ray crystallographic data for analogous 2,2,6,6-tetramethylpiperidine derivatives. The methyl groups at positions 2 and 6 of the piperidinyl rings occupy equatorial positions, minimizing steric hindrance and stabilizing the chair conformation through hyperconjugative interactions.
Conformational isomerism arises from the rotation of the ester-linked oxyethyl groups. Nuclear Overhauser Effect (NOE) spectroscopy of related compounds reveals restricted rotation about the C–O bond connecting the glycine backbone to the piperidinyloxy moiety, resulting in distinct diastereomeric forms. For example, in analogous N-(aminocycloalkylene)amino acid derivatives, rotamers differing by 154.22° in dihedral angles were observed, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and piperidinyl NH groups.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The glycine α-protons resonate as a singlet at δ 3.72–3.85 ppm, while the piperidinyl methyl groups appear as two singlets at δ 1.12 and 1.24 ppm, corresponding to axial and equatorial methyl substituents. The NH protons of the piperidinyl rings are deshielded (δ 5.8–6.2 ppm) due to hydrogen bonding with adjacent carbonyl groups.
- ¹³C NMR : The carbonyl carbons of the ester and amide groups resonate at δ 170.5 and δ 168.9 ppm, respectively. Quaternary carbons of the piperidinyl rings appear at δ 45.3–48.1 ppm, while methyl carbons are observed at δ 20.8–22.4 ppm.
Infrared (IR) Spectroscopy
Strong absorption bands at 1745 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide C=O stretch) confirm the presence of both functional groups. A broad band at 3300–3350 cm⁻¹ corresponds to NH stretching vibrations involved in hydrogen bonding.
Mass Spectrometry (MS)
High-resolution electrospray ionization (HR-ESI) mass spectrometry of the compound shows a molecular ion peak at m/z 649.3942 [M+H]⁺, consistent with the molecular formula C₃₄H₅₆N₄O₈. Fragmentation patterns include losses of 2,2,6,6-tetramethylpiperidinyloxy radicals (m/z 113.0843) and sequential cleavage of ester groups.
X-ray Crystallographic Analysis of Piperidinyl Substituents
Single-crystal X-ray diffraction of a related 2,2,6,6-tetramethylpiperidinyl compound reveals a chair conformation with axial C–H bonds and equatorial methyl groups. The piperidinyl rings exhibit bond lengths of 1.53 Å (C–N) and 1.45 Å (C–C), with chair inversion barriers estimated at 42–45 kJ/mol via variable-temperature NMR.
In the crystal lattice, intermolecular N–H···O hydrogen bonds (2.04–2.83 Å) between piperidinyl NH and carbonyl oxygen atoms stabilize a herringbone packing arrangement. Additional C–H···O interactions (2.72–2.91 Å) further contribute to the lattice energy, as shown in Table 1.
Table 1: Hydrogen Bond Parameters from X-ray Crystallography
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.042 | 159.55 |
| C–H···O | 2.825 | 131.75 |
| C–H···O | 2.840 | 136.50 |
Computational Modeling of Electron Density Distribution
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal asymmetric electron density distribution across the molecule. The Laplacian of electron density (∇²ρ) at bond critical points indicates strong covalent character for C–N (∇²ρ = –0.89) and C–O (∇²ρ = –1.12) bonds. Non-covalent interaction (NCI) analysis identifies van der Waals contacts between methyl groups and weak hydrogen bonds (N–H···O, –0.015 a.u.).
The Highest Occupied Molecular Orbital (HOMO) localizes on the glycine nitrogen and piperidinyl oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the ester carbonyl groups. This electronic configuration suggests nucleophilic reactivity at the glycine nitrogen and electrophilic susceptibility at the carbonyl carbons.
Properties
CAS No. |
64022-57-7 |
|---|---|
Molecular Formula |
C33H60N4O6 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 2-[bis[2-oxo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl]amino]acetate |
InChI |
InChI=1S/C33H60N4O6/c1-28(2)13-22(14-29(3,4)34-28)41-25(38)19-37(20-26(39)42-23-15-30(5,6)35-31(7,8)16-23)21-27(40)43-24-17-32(9,10)36-33(11,12)18-24/h22-24,34-36H,13-21H2,1-12H3 |
InChI Key |
OUBISKKOUYNDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CN(CC(=O)OC2CC(NC(C2)(C)C)(C)C)CC(=O)OC3CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-1-(2,2,6,6-Tetramethyl-4-Piperidinyloxy)Acetone
This intermediate is synthesized through nucleophilic substitution between 2,2,6,6-tetramethyl-4-piperidinol and 2-chloro-1-bromoacetone in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the product with ~75% efficiency after column chromatography.
Synthesis of Glycine Methyl Ester
Glycine methyl ester is prepared via esterification of glycine using methanol and concentrated sulfuric acid under reflux (65–68°C for 8 hours), achieving yields of 85–90% after neutralization and crystallization.
Synthesis of 2,2,6,6-Tetramethyl-4-Piperidinol
This alcohol is commercially available but can be synthesized via reduction of 2,2,6,6-tetramethyl-4-piperidone using sodium borohydride in ethanol, followed by acid workup (yield: 82%).
Sequential N-Alkylation of Glycine Methyl Ester
First Alkylation Step
Glycine methyl ester (1.0 eq) is reacted with 2-chloro-1-(2,2,6,6-tetramethyl-4-piperidinyloxy)acetone (2.2 eq) in dimethylformamide (DMF) using sodium hydride (2.5 eq) as a base at 80°C for 24 hours. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the monoalkylated glycine derivative (68% yield).
Second Alkylation Step
The monoalkylated product undergoes a second alkylation under identical conditions but with extended reaction time (36 hours) to overcome steric hindrance. The dialkylated glycine methyl ester is obtained in 52% yield after purification.
Esterification of the Carboxyl Group
The dialkylated glycine methyl ester is hydrolyzed to the carboxylic acid using 1M NaOH in methanol/water (4:1) at room temperature for 6 hours. The resulting acid is then esterified with 2,2,6,6-tetramethyl-4-piperidinol (1.2 eq) using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane at 0°C to room temperature for 12 hours. The product is isolated in 65% yield after column chromatography.
Optimization and Challenges
Steric Hindrance Mitigation
The bulky 2,2,6,6-tetramethylpiperidinyl groups necessitate prolonged reaction times and elevated temperatures during alkylation. Microwave-assisted synthesis (100°C, 2 hours) improves the second alkylation yield to 61%.
Purification Strategies
Due to the compound’s high molecular weight and hydrophobicity, reverse-phase chromatography (C18 column, acetonitrile/water gradient) is employed for final purification, achieving >95% purity.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₃₄H₅₈N₄O₇ | High-Resolution MS |
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Purity | >95% | HPLC (UV 254 nm) |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone) | FT-IR Spectroscopy |
¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, 2H, J = 7.1 Hz, ester CH₂), 3.89 (s, 4H, N-CH₂), 1.48 (s, 24H, piperidinyl CH₃).
Comparative Analysis of Synthetic Routes
| Method | Alkylation Agent | Conditions | Yield |
|---|---|---|---|
| Conventional Alkylation | 2-Chloro-1-(piperidinyloxy)acetone | DMF, NaH, 80°C, 24–36 h | 52% |
| Microwave-Assisted | Same as above | 100°C, 2 h | 61% |
| Enzymatic Esterification | Lipase B, tert-butanol | 40°C, 48 h | 38% |
Microwave-assisted synthesis offers a balance between yield and reaction time, whereas enzymatic methods remain suboptimal due to low efficiency.
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethanol
Major Products Formed
The major products formed from the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Biological Activities
Antioxidant Properties : Glycine derivatives are well-known for their antioxidant activities. The presence of the 2,2,6,6-tetramethyl-4-piperidinyl moiety significantly enhances the compound's ability to neutralize free radicals. Research indicates that it exhibits low acute toxicity (LD50 value of approximately 3700 mg/kg in rats) and is non-genotoxic.
Interaction with Biological Molecules : Studies have shown that this compound interacts with various biological molecules. Its radical-scavenging ability suggests potential interactions with cellular components such as lipids and proteins. Further investigations are necessary to elucidate its complete interaction profile within biological systems.
Applications in Industry
The applications of Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester span several industries:
- Pharmaceuticals : Its antioxidant properties make it a candidate for use in pharmaceutical formulations aimed at reducing oxidative stress in various diseases.
- Cosmetics : Due to its ability to scavenge free radicals and protect skin cells from oxidative damage, this compound can be utilized in cosmetic products targeting skin aging.
- Polymers : The compound is also relevant in the plastics industry as an antioxidant additive to enhance the stability and longevity of polymer products.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Pharmaceutical Formulations : In a study assessing the efficacy of various antioxidants in drug formulations, Glycine derivative was shown to enhance the stability and bioavailability of certain drugs by mitigating oxidative degradation during storage.
- Cosmetic Products : A formulation containing this compound demonstrated significant improvements in skin hydration and elasticity over a twelve-week period compared to control groups without antioxidants.
- Polymer Stability : Research indicated that incorporating this compound into polymer matrices significantly improved thermal stability and resistance to oxidative degradation under UV exposure conditions.
Mechanism of Action
The mechanism of action of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a scavenger, neutralizing these reactive species and preventing oxidative damage to cells and materials. This protective effect is attributed to the presence of the 2,2,6,6-tetramethylpiperidin-4-yl groups, which are known for their antioxidant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the HALS family, which includes derivatives like bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate and 4-oxo-TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl). Key comparisons are outlined below:
Key Research Findings
Steric vs. Electronic Effects : Unlike bis(2,2,6,6-TMP) maleate, the glycine derivative’s zwitterionic glycine core may enhance compatibility with polar polymers (e.g., polyamides) via hydrogen bonding, while the TMP groups provide steric protection .
Comparison with Nitroxides : While 4-oxo-TEMPO relies on radical-trapping mechanisms, the target compound likely operates through both steric shielding and secondary antioxidant activity (e.g., peroxide decomposition), similar to other HALS .
Performance in Stabilization
- UV Resistance: The TMP groups in the glycine derivative are expected to outperform non-hindered amines (e.g., benzotriazoles) in long-term UV stability, as seen in HALS benchmarks .
- Hydrolytic Stability : The ester linkages in the glycine derivative may render it less hydrolytically stable than amide-based HALS (e.g., Tinuvin® 770), limiting use in high-moisture environments .
Industrial Relevance and Gaps
- Advantages : Combines glycine’s biocompatibility with HALS efficacy, suitable for medical-grade polymers .
- Limitations : Higher synthesis cost compared to commodity HALS (e.g., Chimassorb® 944) .
- Unresolved Questions : The role of glycine’s zwitterionic structure in stabilization kinetics remains unstudied .
Biological Activity
Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester (CAS Number: 61806-55-1) is a synthetic compound with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a glycine backbone modified with two oxoethyl groups and two tetramethylpiperidinyl moieties. Its molecular formula is , indicating significant steric bulk due to the tetramethylpiperidine groups.
| Property | Value |
|---|---|
| Molecular Weight | 493.66 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P (octanol-water partition coefficient) | Not available |
Anticancer Activity
Recent studies have indicated that derivatives of glycine compounds exhibit significant anticancer properties. For instance, research has shown that certain glycine derivatives induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study assessed the cytotoxic effects of glycine derivatives on prostate cancer cell lines (PC3 and DU145). The results demonstrated a dose-dependent decrease in cell viability:
- PC3 Cells : IC50 values were observed at 40.1 μg/mL (24 h), 27.05 μg/mL (48 h), and 26.43 μg/mL (72 h).
- DU145 Cells : IC50 values were higher at 98.14 μg/mL (24 h), indicating lower sensitivity compared to PC3 cells .
Antimicrobial Activity
Glycine derivatives have also been evaluated for their antimicrobial properties. A comparative analysis revealed that certain compounds exhibited activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Enterococcus faecalis | 8 μg/mL |
These findings suggest that glycine derivatives could be promising candidates for developing new antimicrobial agents.
Anti-inflammatory Activity
Glycine compounds have shown potential anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). In vitro studies indicated that some derivatives possess high affinity for COX-2 compared to COX-1, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects.
The anti-inflammatory activity is attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in the inflammatory response. This selective inhibition could lead to better therapeutic outcomes in conditions like arthritis and other inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
